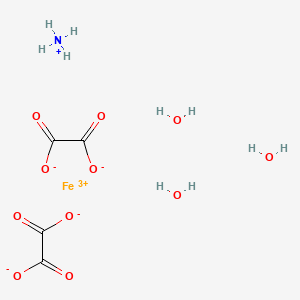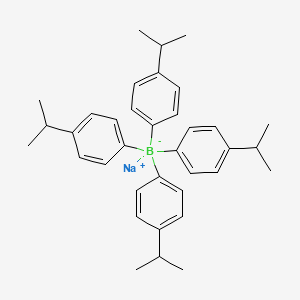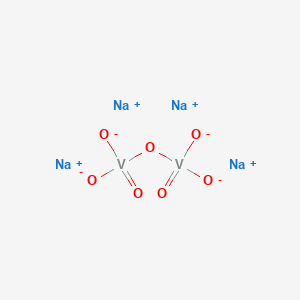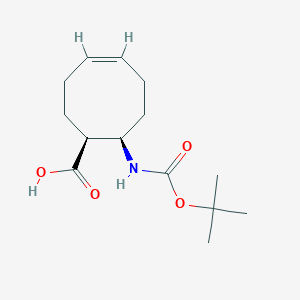
Ferric ammonium oxalate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Ferric ammonium oxalate trihydrate decomposes completely at 275 °C to give Fe2O3, undergoing several weight loss processes and transformations through intermediates such as (NH4)3Fe(C2O4)3 and H3Fe(C2O4)3 before forming Fe2O3 with a surface area of 114 m²/g, indicating a crystalline porous material (Hussein, Ismail, & Attyia, 1995). The synthesis of related ferrous oxalate with distinct crystal water content and high purity has been optimized, showing potential pathways for the synthesis of ferric ammonium oxalate trihydrate (Qing-dong, 2008).
Molecular Structure Analysis
The structure of ferric ammonium oxalate and related complexes has been elucidated through various techniques. For example, the structure of oxalate-bridged bimetallic complexes demonstrates intricate arrangements influenced by different cations, showcasing the diversity and complexity of structures that can be related to ferric ammonium oxalate trihydrate (Ōkawa et al., 2009).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including thermal decomposition leading to the formation of Fe2O3 and phase transformations. The decomposition process is characterized by several endothermic and exothermic peaks, indicating complex chemical behavior (Hussein, Ismail, & Attyia, 1995).
Physical Properties Analysis
The physical properties, such as thermal stability, phase transitions, and crystallinity, have been investigated, revealing the compound's behavior under various conditions. For instance, the thermal decomposition of ferric oxalate tetrahydrate in oxidative and inert atmospheres has been studied, showing the role of ferrous oxalate as an intermediate and the formation of iron oxides (Hermankova, Heřmánek, & Zbořil, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, complex formation, and interaction with various ligands, are crucial for understanding ferric ammonium oxalate trihydrate. Direct experimental evidence of complex formation between iron(III) and oxalate in aqueous solutions highlights the compound's ability to form stable complexes, essential for its physicochemical behavior and potential applications (Magini, 1981).
Aplicaciones Científicas De Investigación
-
Preparation of Langmuir-Blodgett Magnetic Thin Films
-
Production of Blueprint Paper
-
Synthesis of Superconducting Salts
- Application : Ferric ammonium oxalate trihydrate has been used in the synthesis of superconducting salts with bis(ethylene)dithiotetrathiafulvalene (BEDT-TTF) . Superconductors have zero electrical resistance and are used in various applications such as magnetic resonance imaging (MRI), maglev trains, and quantum computers.
-
Precursor to Iron Oxides and Coordination Polymers
-
Synthesis of Prussian Blue Nanoparticles
-
Physicochemical Investigation of Decomposition Products
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
azanium;iron(3+);oxalate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDIYKFIHRHVDX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FeNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferric ammonium oxalate trihydrate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)


![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)